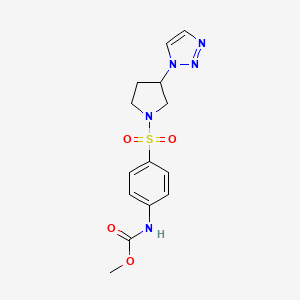

methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, a phenyl ring, a sulfonyl group, and a carbamate group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The phenyl ring is a six-membered ring with six carbon atoms. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom. The carbamate group is an ester derived from carbamic acid and consists of a carbonyl (a carbon double-bonded to an oxygen) adjacent to an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. Techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles. The carbamate group could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. These properties could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Drug Discovery

1,2,3-triazoles, a core component of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry. They contribute to the high chemical stability of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Mechanism of Action

Target of Action

The primary target of methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is acetylcholinesterase , a protein with a pivotal role in hydrolyzing acetylcholine . Acetylcholine is an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its function . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action. The compound’s interaction with its target leads to changes in the neurotransmission process, affecting the communication between nerve cells .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . This pathway is crucial for many functions in the body, including muscle movement, breathing, heart rate, and learning and memory processes. The downstream effects of this pathway’s disruption can lead to symptoms associated with neurodegenerative diseases .

Pharmacokinetics

Computational studies predict that the compound has drug-like properties, suggesting it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . This can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

properties

IUPAC Name |

methyl N-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S/c1-23-14(20)16-11-2-4-13(5-3-11)24(21,22)18-8-6-12(10-18)19-9-7-15-17-19/h2-5,7,9,12H,6,8,10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXCHAZTENYGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)

![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)